![molecular formula C26H26ClN3O4 B279497 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B279497.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide, commonly known as BQ-123, is a selective antagonist of the endothelin A receptor (ETA). It was first synthesized in 1991 by researchers at the University of California, San Francisco. Since then, BQ-123 has been extensively studied for its potential as a therapeutic agent in numerous diseases, including hypertension, cancer, and heart failure.
作用機序
BQ-123 selectively blocks the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which is responsible for the vasoconstrictive effects of endothelin-1. By blocking this receptor, BQ-123 can reduce blood pressure and improve blood flow in various tissues.
Biochemical and physiological effects:
BQ-123 has been shown to have several biochemical and physiological effects. It can reduce blood pressure by blocking the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which leads to vasodilation and increased blood flow. BQ-123 has also been shown to inhibit the growth of cancer cells by blocking the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which is involved in angiogenesis and tumor growth. Additionally, BQ-123 has been shown to improve cardiac function in heart failure patients by reducing cardiac fibrosis and improving myocardial contractility.
実験室実験の利点と制限
One advantage of using BQ-123 in lab experiments is its selectivity for the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research involving BQ-123. One area of interest is its potential as a therapeutic agent in the treatment of pulmonary hypertension. Another area of interest is its potential as a tool for investigating the role of the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor in various diseases, including cancer and heart failure. Additionally, further research is needed to optimize the dosing and administration of BQ-123 in clinical settings.
合成法
BQ-123 is synthesized through a multi-step process involving the coupling of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the addition of 2,6-dimethoxybenzoyl chloride. The resulting product is purified through column chromatography and recrystallization to obtain BQ-123 in its pure form.
科学的研究の応用
BQ-123 has been widely used in scientific research to investigate the role of endothelin A receptor in various diseases. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and heart failure.
特性
分子式 |
C26H26ClN3O4 |
---|---|
分子量 |
480 g/mol |
IUPAC名 |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-22-8-5-9-23(34-2)24(22)25(31)28-20-6-3-4-7-21(20)29-14-16-30(17-15-29)26(32)18-10-12-19(27)13-11-18/h3-13H,14-17H2,1-2H3,(H,28,31) |
InChIキー |
VXCPOILGAIYNII-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。